![molecular formula C20H18ClN5 B2449496 3-(4-氯苯基)-2,5-二甲基-N-(吡啶-3-基甲基)吡唑并[1,5-a]嘧啶-7-胺 CAS No. 862198-86-5](/img/structure/B2449496.png)

3-(4-氯苯基)-2,5-二甲基-N-(吡啶-3-基甲基)吡唑并[1,5-a]嘧啶-7-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

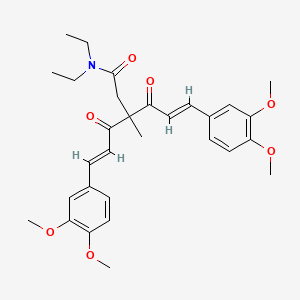

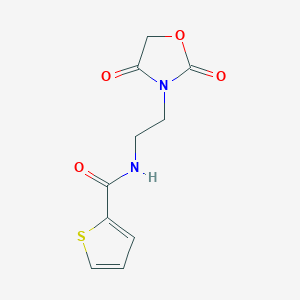

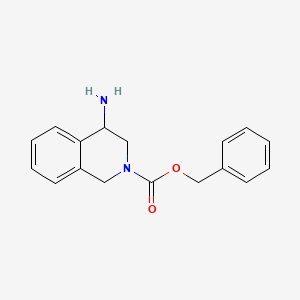

The compound “3-(4-chlorophenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine” belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Molecular Structure Analysis

The molecular structure of this compound involves a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .科学研究应用

Anticancer Activity

Pyrazolopyrimidine derivatives: , such as the compound , have been extensively studied for their anticancer properties . They are known to exhibit activity against various cancer cell lines, including renal cancer cells. The compound’s structure, which includes a pyrazolo[1,5-a]pyrimidine core, is similar to purine analogs and has shown promise as a CDK2 inhibitor . CDK2 is a critical enzyme in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial and Antiviral Applications

The pyrazolopyrimidine scaffold is also associated with antimicrobial and antiviral activities . This class of compounds can interfere with the replication processes of various pathogens, offering potential as a treatment for infectious diseases.

Neuroprotective Effects

Research has indicated that pyrazolopyrimidine derivatives may have neuroprotective effects . They can modulate enzymes like acetylcholinesterase (AchE) , which is crucial for nerve pulse transmission. Alterations in AchE activity are associated with neurological disorders, and compounds targeting this enzyme could be beneficial in treating such conditions .

Antioxidant Properties

These compounds can act as antioxidants , combating oxidative stress which is linked to numerous diseases. By neutralizing reactive oxygen species (ROS), they can protect cellular components from damage .

Antitrypanosomal Activity

Pyrazolopyrimidines have shown antitrypanosomal activity , suggesting their use in treating diseases caused by Trypanosoma parasites . This is particularly relevant for conditions like sleeping sickness.

Antidepressant and Anti-inflammatory Potential

The compound’s framework has been associated with antidepressant and anti-inflammatory properties. By modulating biochemical pathways, it can contribute to the alleviation of depressive symptoms and inflammatory responses .

Anticonvulsant Effects

There is evidence to suggest that pyrazolopyrimidine derivatives can serve as anticonvulsants . They may stabilize neuronal firing rates, which is beneficial in preventing seizures .

Antimetabolite in Purine Biochemical Reactions

As purine analogs, these compounds can act as antimetabolites in purine biochemical reactions, which is a mechanism often exploited in cancer chemotherapy to inhibit cell growth .

Each of these applications demonstrates the versatility and potential of “3-(4-chlorophenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine” in scientific research and medicine. Ongoing studies continue to explore and expand upon these applications, highlighting the compound’s significance in various therapeutic areas.

Aquatic Toxicology

This compound has potential applications in aquatic toxicology . Studies on similar pyrazoline derivatives have been conducted to assess their effects on aquatic organisms such as rainbow trout alevins . These studies are crucial for understanding the environmental impact of chemical compounds.

Synthesis of Heterocyclic Derivatives

The compound serves as a key precursor in the synthesis of various heterocyclic derivatives . These derivatives are important in the development of new drugs with potential anticancer activities .

Inhibitory Effects on Kinases

Pyrazolopyrimidine derivatives have been found to have inhibitory effects on different kinases , which are enzymes that play a significant role in the signaling pathways of cells. This inhibition can be leveraged for therapeutic purposes, particularly in diseases where kinase activity is dysregulated .

Enhancement of Second Harmonic Generation (SHG)

The compound’s structure can be utilized to enhance Second Harmonic Generation (SHG) , which is a nonlinear optical process. This has implications in the field of photonics and telecommunications .

作用机制

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the halt of cell division, making it an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This interaction results in a significant alteration in cell cycle progression

Biochemical Pathways

The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, potentially leading to cell death . This effect is particularly pronounced in cancer cells, which rely on rapid cell division for their growth .

Pharmacokinetics

The compound’s inhibitory activity against cdk2 suggests that it can reach its target in sufficient concentrations

Result of Action

The compound has shown significant cytotoxic activities against various cancer cell lines . For instance, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range . It also induced apoptosis within HCT cells .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the synthesis of similar compounds has been carried out under ultrasonic-assisted conditions, suggesting that the compound’s synthesis and stability might be sensitive to temperature and pressure . .

属性

IUPAC Name |

3-(4-chlorophenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN5/c1-13-10-18(23-12-15-4-3-9-22-11-15)26-20(24-13)19(14(2)25-26)16-5-7-17(21)8-6-16/h3-11,23H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABZCFOSPNLXNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)NCC3=CN=CC=C3)C)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chlorophenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2449414.png)

![1-(3-(1H-imidazol-1-yl)propyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2449422.png)

![2,3-dichloro-3-[(4-methoxybenzyl)sulfinyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2449424.png)

![1-allyl-N-[4-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2449427.png)

amine](/img/structure/B2449431.png)